Tak-653

Description

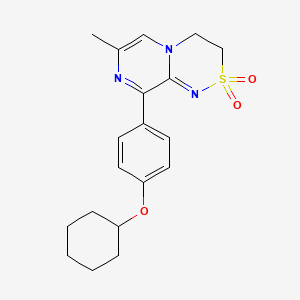

Structure

3D Structure

Properties

CAS No. |

1358751-06-0 |

|---|---|

Molecular Formula |

C19H23N3O3S |

Molecular Weight |

373.5 g/mol |

IUPAC Name |

9-(4-cyclohexyloxyphenyl)-7-methyl-3,4-dihydropyrazino[2,1-c][1,2,4]thiadiazine 2,2-dioxide |

InChI |

InChI=1S/C19H23N3O3S/c1-14-13-22-11-12-26(23,24)21-19(22)18(20-14)15-7-9-17(10-8-15)25-16-5-3-2-4-6-16/h7-10,13,16H,2-6,11-12H2,1H3 |

InChI Key |

PXJBHEHFVQVDDS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN2CCS(=O)(=O)N=C2C(=N1)C3=CC=C(C=C3)OC4CCCCC4 |

Origin of Product |

United States |

Foundational & Exploratory

TAK-653: A Deep Dive into its Mechanism of Action as a Positive Allosteric Modulator of AMPA Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TAK-653 is a novel, potent, and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] Distinguished by its minimal agonistic activity, this compound enhances AMPA receptor function primarily in the presence of the endogenous ligand, glutamate (B1630785).[3][4][5] This activity-dependent mechanism is thought to contribute to its favorable safety profile, particularly a reduced risk of seizures and bell-shaped dose-responses often associated with other AMPA receptor potentiators.[4][5][6] Preclinical and clinical studies have demonstrated this compound's potential in treating major depressive disorder and cognitive impairments by modulating synaptic plasticity and neurotrophic signaling pathways.[1][2][7] This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and downstream effects.

Core Mechanism of Action: Positive Allosteric Modulation

This compound functions as a positive allosteric modulator of AMPA receptors, meaning it binds to a site on the receptor distinct from the glutamate binding site.[1][3] This binding enhances the receptor's response to glutamate, leading to increased excitatory neurotransmission.[1][3][8] A key characteristic of this compound is its glutamate-dependent activity; it potentiates AMPA receptor-mediated currents and calcium influx only when the receptor is activated by its natural agonist.[4][5][9] This selective potentiation of physiologically active synapses is believed to be crucial for its therapeutic effects on cognition and mood.[4][5][6]

Binding and Structural Interactions

This compound binds to the ligand-binding domain of the AMPA receptor in a glutamate-dependent manner.[4][5][6] Crystallographic studies have revealed that this compound interacts with specific residues within the receptor, including Ser743 in the GluA1 subunit, which is crucial for its potentiation effects.[4][5] This interaction stabilizes the open conformation of the receptor channel, thereby enhancing the ion flow in response to glutamate binding.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Potency and Efficacy

| Parameter | Assay System | Value | Reference |

| EC50 (Potentiation) | Glutamate-induced Ca2+ influx in hGluA1i-CHO cells | 0.93 µM | [4] |

| AMPA-elicited currents in rat primary hippocampal neurons | 4.4 µM | [4] | |

| Agonistic Activity | Ca2+ influx in rat primary hippocampal neurons (at 30 µM) | 4.8% of maximal AMPA response | [4] |

| AMPA-R currents in rat primary hippocampal neurons (at 30 µM) | 1.7% of maximal AMPA response | [4] | |

| Species Difference (EC50) | Rat vs. Human GluA1i receptors | 1.1-fold | [4] |

Table 2: Pharmacokinetics in Humans (Single and Multiple Rising Doses)

| Parameter | Single Dose (0.3-18 mg) | Multiple Doses (0.3-9 mg once daily) | Reference |

| Tmax (Median) | 1.25 - 5 hours | Not Specified | [10] |

| Cmax (Mean) | 3.63 - 126 ng/mL | 7.86 - 243 ng/mL | [10] |

| Terminal Half-life | 33.1 - 47.8 hours | Not Specified | [10] |

| CSF/Plasma Ratio | 0.056 | Not Specified | [10] |

Table 3: Safety Margin in Rats

| Parameter | Fold Margin vs. Efficacious Dose | Reference |

| Plasma Cmax (Convulsion) | 419-fold | [4][5] |

| Plasma AUC (Convulsion) | 1017-fold | [4][5] |

Signaling Pathways and Downstream Effects

This compound's potentiation of AMPA receptor activity initiates a cascade of intracellular signaling events that are believed to underlie its therapeutic effects.

BDNF and mTOR Signaling

In rat primary cortical neurons, this compound has been shown to significantly increase the levels of brain-derived neurotrophic factor (BDNF) protein.[11] This is a critical finding, as BDNF plays a vital role in neuronal survival, growth, and synaptic plasticity.[12] Furthermore, this compound activates the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, evidenced by increased phosphorylation of mTOR and its downstream effector p70S6 kinase.[11] The upstream regulators of this pathway, Akt and ERK, also show increased phosphorylation in the presence of this compound.[11] This signaling cascade is similar to that activated by the rapid-acting antidepressant ketamine.[2]

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the mechanism of action of this compound.

Intracellular Calcium Influx Assay

Objective: To measure the potentiation of glutamate-induced calcium influx by this compound in cells expressing AMPA receptors.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human GluA1i subunits are cultured in appropriate media.

-

Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time at 37°C.

-

Compound Application: A baseline fluorescence is recorded before the addition of this compound at various concentrations, followed by the addition of a sub-maximal concentration of glutamate.

-

Data Acquisition: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader or fluorescence microscope.

-

Data Analysis: The potentiation by this compound is calculated as the percentage increase in the glutamate-induced response. EC50 values are determined by fitting the concentration-response data to a sigmoidal curve.

Electrophysiological Recording of AMPA Receptor Currents

Objective: To directly measure the effect of this compound on AMPA receptor-mediated currents in neurons.

Methodology:

-

Neuronal Preparation: Primary hippocampal or cortical neurons are cultured on coverslips.

-

Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed on individual neurons. The cell is voltage-clamped at a holding potential of -70 mV.

-

Drug Perfusion: A baseline AMPA-elicited current is established by brief application of a low concentration of AMPA. Subsequently, this compound is co-applied with AMPA to the recorded neuron.

-

Data Acquisition: The amplitude and kinetics of the AMPA receptor-mediated currents are recorded before and after the application of this compound.

-

Data Analysis: The potentiation of the current amplitude by this compound is quantified. Concentration-response curves are generated to determine the EC50.

In Vivo Efficacy and Safety

Cognitive Enhancement

In preclinical models, this compound has demonstrated pro-cognitive effects. For instance, it has been shown to improve both working memory and recognition memory in rodents.[4][5][6] This is in contrast to some other AMPA receptor potentiators with more pronounced agonistic activity, which may only improve certain aspects of cognition.[4][5][6] The ability of this compound to enhance synaptic transmission in response to physiologically released glutamate is thought to be key to its broad cognitive-enhancing effects.[4][5][6]

Antidepressant-like Effects

This compound has shown robust antidepressant-like effects in animal models of depression, such as the chronic unpredictable mild stress model in monkeys and the reduction of submissive behavior model in rats.[2][11] Treatment with this compound reversed depression-like behaviors, such as reduced motivation and increased anxiety, and was associated with increased plasma BDNF levels and decreased stress hormones.[2]

Favorable Safety Profile

A significant advantage of this compound is its wide safety margin against convulsions.[4][5][6] In rats, the plasma concentrations required to induce seizures were over 400 times higher than the efficacious plasma concentrations.[4][5] This is attributed to its minimal agonistic activity, which prevents the over-excitation of the central nervous system that can be caused by direct AMPA receptor agonists.[6][7] In human clinical trials, this compound has been generally well-tolerated.[10][13]

Conclusion

This compound represents a promising development in the field of glutamatergic modulation for the treatment of neuropsychiatric disorders. Its mechanism as a positive allosteric modulator with minimal agonism allows for the enhancement of synaptic transmission in an activity-dependent manner, leading to pro-cognitive and antidepressant-like effects with a favorable safety profile. The data presented in this guide underscore the potential of this compound as a novel therapeutic agent and provide a detailed framework for its continued investigation and development.

References

- 1. Reddit - The heart of the internet [reddit.com]

- 2. This compound Reverses Core Depressive Symptoms in Chronic Stress-Induced Monkey Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. umbrellalabs.is [umbrellalabs.is]

- 4. Strictly regulated agonist-dependent activation of AMPA-R is the key characteristic of this compound for robust synaptic responses and cognitive improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Strictly regulated agonist-dependent activation of AMPA-R is the key characteristic of this compound for robust synaptic responses and cognitive improvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. | BioWorld [bioworld.com]

- 11. This compound, an AMPA receptor potentiator with minimal agonistic activity, produces an antidepressant-like effect with a favorable safety profile in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Central nervous system effects of this compound, an investigational alpha-amino-3-hydroxy-5-methyl-4-isoxazole receptor (AMPAR) positive allosteric modulator in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on TAK-653 and its Effects on the mTOR Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-653 is a novel, orally bioavailable, brain-penetrant positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] It exhibits minimal agonistic activity, which confers a favorable safety profile compared to AMPA receptor agonists that can be excitotoxic.[3][4] this compound is under investigation for the treatment of major depressive disorder (MDD), particularly treatment-resistant depression (TRD).[2][5] Its mechanism of action is believed to be linked to the potentiation of AMPA receptor-mediated signaling, leading to the activation of the mechanistic target of rapamycin (B549165) (mTOR) pathway and subsequent increases in brain-derived neurotrophic factor (BDNF), key players in neuroplasticity and antidepressant responses.[1][6][7]

This technical guide provides a comprehensive overview of this compound, with a specific focus on its interaction with the mTOR signaling pathway. It includes a summary of key quantitative data, detailed experimental protocols for relevant assays, and visualizations of the signaling pathways and experimental workflows.

Mechanism of Action: Potentiation of AMPA Receptor Signaling

This compound allosterically binds to the AMPA receptor, enhancing the response to the endogenous ligand, glutamate.[3] This potentiation of AMPA receptor function leads to an influx of calcium ions into the postsynaptic neuron, initiating a cascade of downstream signaling events. A critical pathway activated by this process is the mTOR signaling pathway, which is a central regulator of protein synthesis, synaptic plasticity, and cell growth.[1][7]

The activation of the mTOR pathway by this compound is thought to mimic the effects of ketamine, a rapid-acting antidepressant, but potentially with a better safety and tolerability profile.[1][2] Unlike ketamine, which is an NMDA receptor antagonist, this compound directly modulates the AMPA receptor.

Effects of this compound on the mTOR Signaling Pathway

In vitro studies using rat primary cortical neurons have demonstrated that this compound significantly increases the phosphorylation and activation of key components of the mTOR signaling pathway.[1][6]

Key Signaling Events

-

Upstream Activation: this compound-mediated potentiation of AMPA receptors leads to the activation of upstream kinases, including Akt (also known as protein kinase B) and extracellular signal-regulated kinase (ERK).[1][7]

-

mTOR Activation: Activated Akt and ERK, in turn, phosphorylate and activate mTOR, a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2.[1][8]

-

Downstream Effectors: Activated mTORC1 phosphorylates downstream targets such as p70 ribosomal S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to the initiation of protein synthesis.[1][8]

-

BDNF Production: A significant consequence of mTOR pathway activation by this compound is the increased synthesis and release of Brain-Derived Neurotrophic Factor (BDNF).[1][6][7] BDNF is a neurotrophin that plays a crucial role in neuronal survival, differentiation, and synaptic plasticity.

Signaling Pathway Diagram

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. The Neurology of mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro kinase assay [protocols.io]

- 5. This compound, an AMPA receptor potentiator with minimal agonistic activity, produces an antidepressant-like effect with a favorable safety profile in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The growing role of mTOR in neuronal development and plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. AMPA Receptor–mTOR Activation is Required for the Antidepressant-Like Effects of Sarcosine during the Forced Swim Test in Rats: Insertion of AMPA Receptor may Play a Role - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reduced phosphorylation of the mTOR signaling pathway components in the amygdala of rats exposed to chronic stress - PMC [pmc.ncbi.nlm.nih.gov]

The Role of TAK-653 in Elevating Brain-Derived Neurotrophic Factor (BDNF) Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAK-653, a novel positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, has emerged as a promising therapeutic candidate for major depressive disorder (MDD). Its mechanism of action is linked to the enhancement of glutamatergic neurotransmission, which in turn stimulates key signaling pathways involved in neuroplasticity. A critical downstream effect of this compound's activity is the elevation of Brain-Derived Neurotrophic Factor (BDNF), a neurotrophin pivotal for neuronal survival, growth, and synaptic plasticity. This technical guide provides an in-depth analysis of the preclinical and clinical evidence demonstrating the role of this compound in increasing BDNF levels, details the experimental methodologies employed in these studies, and visualizes the underlying molecular pathways.

Introduction

Brain-Derived Neurotrophic Factor (BDNF) is a key regulator of synaptic plasticity and is implicated in the pathophysiology of depression. Reduced BDNF levels have been consistently observed in patients with MDD, and antidepressant treatments are often associated with an increase in its expression. This compound, by potentiating AMPA receptor function, is hypothesized to trigger a cascade of intracellular events that culminate in the synthesis and release of BDNF. This guide will dissect the available scientific literature to provide a comprehensive overview of this process.

Mechanism of Action: From AMPA Receptor Potentiation to BDNF Synthesis

This compound acts as a positive allosteric modulator of the AMPA receptor, meaning it enhances the receptor's response to its endogenous ligand, glutamate (B1630785), without directly activating the receptor on its own. This potentiation of AMPA receptor-mediated signaling is the initial step in a signaling cascade that leads to increased BDNF expression.

Upon glutamate binding, the AMPA receptor channel opens, leading to an influx of cations, including Ca2+, into the neuron. This influx of calcium is a critical second messenger that activates several downstream signaling pathways. In the context of this compound's action, two key pathways have been identified:

-

Akt Pathway: The influx of Ca2+ can lead to the activation of phosphatidylinositol 3-kinase (PI3K), which in turn phosphorylates and activates Akt (also known as Protein Kinase B).

-

ERK Pathway: The increase in intracellular calcium can also activate the Ras/Raf/MEK/ERK signaling cascade.

Both the Akt and ERK pathways converge on the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. The activation of mTOR is crucial for the initiation of protein synthesis, including the translation of BDNF mRNA into protein.[1] Studies in rat primary cortical neurons have shown that this compound significantly increases the phosphorylated and activated forms of mTOR and its downstream effector, p70S6 kinase, as well as their upstream regulators, Akt and ERK.[1]

Figure 1: Signaling pathway of this compound leading to increased BDNF synthesis.

Preclinical Evidence of this compound-Induced BDNF Elevation

In Vitro Studies

Studies utilizing primary neuronal cultures have provided direct evidence of this compound's effect on BDNF levels.

Data Presentation:

| Model System | Treatment | Duration | BDNF Measurement | Outcome | Reference |

| Rat Primary Cortical Neurons | This compound | Not Specified | Protein Levels | Significantly increased BDNF protein levels.[1] | [1] |

| Rat Primary Hippocampal Neurons | This compound (0.01, 0.1, 1 µM) + 1 µM AMPA | 24 hours | Protein Levels (pg/mL) | Robust, dose-dependent increase in BDNF protein levels.[2] | [2] |

| Rat Primary Hippocampal Neurons | This compound (1 µM) alone | 24 hours | Protein Levels | Slightly increased BDNF protein levels.[2] | [2] |

Experimental Protocols:

-

Cell Culture: Primary cortical or hippocampal neurons are isolated from rat embryos and cultured in appropriate media.

-

Treatment: Neurons are treated with varying concentrations of this compound, with or without the presence of a low concentration of AMPA to mimic baseline glutamatergic activity.

-

BDNF Measurement: BDNF protein levels in cell lysates or culture media are quantified using an enzyme-linked immunosorbent assay (ELISA).

Figure 2: Experimental workflow for in vitro studies of this compound's effect on BDNF.

In Vivo Studies

Animal models have been instrumental in demonstrating the physiological relevance of this compound's effect on BDNF.

Data Presentation:

| Animal Model | Treatment | Duration | BDNF Measurement | Outcome | Reference |

| Mice | This compound (3 and 10 mg/kg, p.o.) + AMPA (3.5 mg/kg, i.v.) | Not Specified | mRNA Levels (Hippocampus) | Significantly increased BDNF mRNA levels.[2] | [2] |

| Mice | This compound alone | Not Specified | mRNA Levels (Hippocampus) | Did not increase BDNF mRNA levels under these experimental conditions.[2] | [2] |

| Rats | Sub-chronic administration of this compound for 6 days | 6 days | Not Specified | Produced a significant antidepressant-like effect, consistent with AMPA receptor activation and subsequent BDNF production.[1] | [1] |

| Cynomolgus Monkeys (Chronic Stress Model) | This compound | 2 weeks | Plasma Protein Levels | Increased expression of BDNF.[3] | [3] |

Experimental Protocols:

-

Animal Models: Studies have utilized mice, rats, and non-human primates. In some cases, stress-induced models of depression are used to better mimic the clinical condition.

-

Drug Administration: this compound is typically administered orally (p.o.).

-

Tissue Collection and Analysis: For mRNA analysis, brain regions such as the hippocampus are dissected, and RNA is extracted for quantification by methods like qPCR. For protein analysis, plasma samples are collected for BDNF measurement by ELISA.

Clinical Studies in Humans

The translation of preclinical findings to human subjects is a critical step in drug development. A first-in-human, randomized, double-blind, placebo-controlled Phase I study (NCT02561156) was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers.[4] In this study, single and multiple rising doses of this compound were administered. While the drug was found to be safe and well-tolerated, an increase in plasma BDNF levels was not detected in these healthy participants.[4]

Possible Explanations for the Discrepancy:

-

Healthy vs. Disease State: The healthy volunteers in the Phase I study had normal baseline BDNF levels. The neurotrophic effects of this compound may be more pronounced in individuals with deficient BDNF levels, as is often the case in MDD.

-

Peripheral vs. Central BDNF: Plasma BDNF levels may not accurately reflect the changes occurring within specific brain regions, such as the hippocampus and prefrontal cortex, which are more relevant to depression.

-

Dose and Duration: The doses and treatment duration used in the Phase I study may not have been sufficient to induce a measurable change in peripheral BDNF levels in healthy individuals.

Further clinical trials in patient populations are necessary to fully elucidate the effects of this compound on both central and peripheral BDNF levels in the context of MDD.

Conclusion

Preclinical evidence from in vitro and in vivo studies strongly supports the role of this compound in increasing BDNF levels through the potentiation of AMPA receptor signaling and the subsequent activation of the Akt/ERK-mTOR pathway. While a Phase I study in healthy volunteers did not show an increase in plasma BDNF, this does not preclude a therapeutic effect in patients with MDD, where baseline BDNF levels may be compromised. The continued investigation of this compound in clinical trials will be crucial to determine its efficacy as a novel antidepressant and to further understand its impact on BDNF and neuroplasticity in humans. The data presented in this guide provide a solid foundation for researchers and drug development professionals to understand the mechanism of action of this compound and its potential as a BDNF-enhancing therapeutic agent.

References

- 1. This compound Reverses Core Depressive Symptoms in Chronic Stress-Induced Monkey Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Reverses Core Depressive Symptoms in Chronic Stress-Induced Monkey Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Central nervous system effects of this compound, an investigational alpha-amino-3-hydroxy-5-methyl-4-isoxazole receptor (AMPAR) positive allosteric modulator in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of TAK-653: A Technical Guide to its Cognitive-Enhancing Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies on TAK-653, a novel α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor positive allosteric modulator, for cognitive enhancement. This document synthesizes available data on its mechanism of action, efficacy in various animal models, and the experimental protocols utilized in these critical studies.

Core Mechanism of Action: Potentiating Synaptic Strength

This compound is an AMPA receptor potentiator with minimal agonistic activity.[1][2][3][4] Unlike direct agonists, this compound enhances the response of AMPA receptors to the endogenous neurotransmitter glutamate (B1630785).[2][3] This mechanism is believed to facilitate the phasic activation of AMPA receptors by physiologically released glutamate, which is key to enhancing synaptic and cognitive functions.[3][4] Preclinical evidence suggests that this mode of action avoids the nonselective activation of resting AMPA receptors, which may negatively impact cognitive processes.[3]

The cognitive-enhancing effects of this compound are linked to its ability to activate downstream signaling pathways crucial for synaptic plasticity. In rat primary cortical neurons, this compound has been shown to significantly increase the phosphorylation and activation of mTOR and p70S6 kinase, along with their upstream regulators Akt and ERK.[1][5] Furthermore, this compound administration leads to an increase in brain-derived neurotrophic factor (BDNF) protein and mRNA levels, a key molecule involved in learning and memory.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in various cognitive and related domains.

Table 1: In Vitro and Molecular Effects of this compound

| Parameter | Model System | Effect | Concentration / Dose | Reference |

| mTOR, p70S6K, Akt, ERK Phosphorylation | Rat Primary Cortical Neurons | Significant Increase | Not Specified | [1] |

| BDNF Protein Levels | Rat Primary Cortical Neurons | Significant Increase | Not Specified | [1] |

| BDNF mRNA Levels | AMPA-treated Mice | Significant Increase | 3 and 10 mg/kg, p.o. | [2] |

| AMPA-induced Ca2+ Influx | hGluA1i-expressing CHO cells & Primary Neurons | Potentiation | Not Specified | [2][3] |

| AMPA-elicited Currents | Primary Neurons | Augmentation | Not Specified | [3] |

| AMPA-R-mediated EPSPs | Brain Slices | Potent Enhancement | Not Specified | [2][3] |

Table 2: Efficacy of this compound in Preclinical Cognitive and Behavioral Models

| Cognitive Domain | Animal Model | Test | Effective Dose (p.o.) | Key Finding | Reference |

| Visual Learning & Memory | Rat | Novel Object Recognition (NOR) | 0.03, 0.1, 0.3 mg/kg | Significantly improved Novelty Discrimination Index (NDI). | [2] |

| Working Memory | Monkey | Delayed Match-to-Sample (DMTS) | 0.06 mg/kg | Significantly increased accuracy at a 16-s delay interval. | [2][6] |

| Social Interaction | Poly-I:C Mouse Model | Social Approach-Avoidance Test | 0.3 mg/kg | Ameliorated social deficits. | [6] |

| Antidepressant-like Effect | Rat | Reduction of Submissive Behavior Model (RSBM) | Not Specified (sub-chronic) | Significant antidepressant-like effect after 6 days of administration. | [1] |

| Antidepressant-like Effect | Cynomolgus Monkey (Chronic Stress Model) | Behavioral and Plasma Analysis | Not Specified (2-week treatment) | Alleviated depression-like behaviors, decreased cortisol and IL-6, and increased BDNF. | [5][7] |

Table 3: Safety Profile of this compound

| Parameter | Animal Model | Key Finding | Reference |

| Convulsion Risk | Rat | Wide safety margin: 419-fold (plasma Cmax) and 1017-fold (AUC plasma) against convulsions. | [2][3][4] |

| Hyperlocomotion | Rat | Did not induce hyperlocomotion, a behavioral index associated with psychotomimetic side effects. | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Novel Object Recognition (NOR) Test

-

Principle: This test assesses visual learning and memory in rodents based on their innate preference to explore novel objects over familiar ones.

-

Apparatus: A square open-field arena (e.g., 45 cm x 45 cm x 40 cm). A variety of objects with different shapes, colors, and textures are used, ensuring they cannot be easily displaced by the animal and have no innate rewarding or aversive properties.

-

Procedure:

-

Habituation: On the first day, each rat is allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) to acclimate to the environment.

-

Training/Acquisition (T1): 24 hours after habituation, two identical objects are placed in opposite corners of the arena. The rat is placed in the center of the arena and allowed to explore the objects for a defined duration (e.g., 5-10 minutes). This compound or vehicle is administered orally (p.o.) at a specified time (e.g., 2 hours) before this phase.

-

Testing/Retention (T2): After a retention interval (e.g., 2 hours), the rat is returned to the arena. In this phase, one of the familiar objects is replaced with a novel object. The animal is allowed to explore for a set period (e.g., 5 minutes).

-

-

Data Analysis: The time spent exploring each object (novel and familiar) is recorded. The Novelty Discrimination Index (NDI) or Preference Index (PI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher index indicates better recognition memory.

Delayed Match-to-Sample (DMTS) Task

-

Principle: This task evaluates working memory in non-human primates. The animal must remember a sample stimulus over a delay period to make a correct choice.

-

Apparatus: A computer-controlled testing chamber with a touch screen or response levers.

-

Procedure:

-

Trial Initiation: The monkey initiates a trial by pressing a lever or touching a specific area on the screen.

-

Sample Presentation: A sample stimulus (e.g., a specific image) is presented for a short duration (e.g., 500 ms).

-

Delay Period: The sample stimulus is removed, and a variable delay interval follows (e.g., 0, 4, 8, or 16 seconds).

-

Choice Presentation: Two or more stimuli are presented, one of which matches the sample.

-

Response and Reward: The monkey must select the stimulus that matches the sample to receive a reward (e.g., a food pellet or drop of juice). An incorrect response results in a timeout or a mild aversive stimulus (e.g., an air puff).

-

-

Data Analysis: The primary measure is the accuracy of responses at different delay intervals. An increase in accuracy, particularly at longer delays, indicates an improvement in working memory. This compound or vehicle is typically administered orally a set time before the testing session.

Western Blot for mTOR Pathway Proteins

-

Principle: This technique is used to detect and quantify the levels of specific proteins, such as phosphorylated (activated) forms of mTOR, Akt, and ERK, in tissue or cell lysates.

-

Procedure:

-

Sample Preparation: Rat primary cortical neurons are treated with this compound or vehicle. Cells are then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA or Bradford assay).

-

Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the phosphorylated and total forms of the target proteins (e.g., anti-p-mTOR, anti-mTOR).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction. The resulting light signal is captured on X-ray film or with a digital imager.

-

-

Data Analysis: The intensity of the bands corresponding to the proteins of interest is quantified. The level of the phosphorylated protein is typically normalized to the level of the total protein to determine the extent of activation.

Visualizations

Signaling Pathway of this compound

Caption: this compound's proposed signaling cascade for cognitive enhancement.

Experimental Workflow for the Novel Object Recognition (NOR) Test

Caption: Workflow of the Novel Object Recognition (NOR) test.

References

- 1. This compound Reverses Core Depressive Symptoms in Chronic Stress-Induced Monkey Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Scopolamine Impairs Auditory Delayed Matching-to-Sample Performance in Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microdialysis as a tool for in vivo investigation of glutamate transport capacity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Acquisition and maintenance of delayed matching-to-sample in tufted capuchin monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ccrod.cancer.gov [ccrod.cancer.gov]

TAK-653: A Technical Guide to its Minimal Agonistic Activity and Favorable Safety Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAK-653 is a novel, orally bioavailable, positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor with minimal agonistic activity.[1][2] This characteristic is hypothesized to contribute to its favorable safety profile, particularly a wide therapeutic window and a reduced risk of the excitotoxic side effects, such as seizures, that have been associated with previous AMPA receptor agonists.[2] Preclinical and clinical studies have demonstrated this compound's potential as a rapidly acting antidepressant and a cognitive enhancer.[3][4] This technical guide provides an in-depth overview of this compound's pharmacological properties, focusing on its minimal agonistic activity and safety profile, and details the experimental protocols used in its evaluation.

Core Mechanism of Action: Minimal Agonism

This compound acts as a PAM at AMPA receptors, meaning it enhances the receptor's response to the endogenous agonist, glutamate (B1630785), without directly activating the receptor in the absence of glutamate.[5][6] This agonist-dependent activation is a key feature that distinguishes this compound from other AMPA receptor modulators with more pronounced agonistic effects.[5] The minimal agonistic activity of this compound is believed to be crucial for its favorable safety profile, as it avoids the non-selective activation of resting AMPA receptors which can lead to excitotoxicity and seizures.

Signaling Pathway

This compound potentiates AMPA receptor activity, leading to the activation of downstream signaling pathways implicated in neuroplasticity and antidepressant effects.[1] This includes the activation of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway and subsequent production of brain-derived neurotrophic factor (BDNF).[7]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding this compound's potency, efficacy, and safety profile.

Table 1: In Vitro Potency and Agonistic Activity

| Assay | Species | Cell Type | Parameter | This compound Value | Comparator Value (Compound) | Reference |

| Ca²+ Influx Assay | Human | hGluA1i-expressing CHO cells | Potentiation EC₅₀ | Not specified | Not specified | [5] |

| Ca²+ Influx Assay | Rat | rGluA1i-expressing CHO cells | Potentiation EC₅₀ | Not specified | Not specified | [5] |

| Whole-Cell Patch Clamp | Rat | Primary Hippocampal Neurons | Potentiation EC₅₀ (with 1 µM AMPA) | 4.4 µM | 2.3x less potent than LY451646 | [5] |

| Whole-Cell Patch Clamp | Rat | Primary Hippocampal Neurons | Agonistic Effect (% of 100 µM AMPA) | 1.7% (at 30 µM) | 39% (LY451646 at 30 µM) | [5] |

Table 2: In Vivo Efficacy and Safety Margin

| Model | Species | Endpoint | Effective Dose | Safety Margin (Convulsion) | Reference |

| Novel Object Recognition | Rat | Improved Novelty Discrimination | 0.03, 0.1, 0.3 mg/kg, p.o. | Not specified | [5] |

| Delayed Match-to-Sample | Monkey | Improved Working Memory Accuracy | Not specified | Not specified | [3] |

| Reduction of Submissive Behavior | Rat | Antidepressant-like Effect | 0.1 or 1 mg/kg (oral, once daily) | Not specified | [3] |

| General Safety | Rat | Convulsion | Not specified | 419-fold (plasma Cmax), 1017-fold (AUC plasma) |

Table 3: Human Pharmacokinetics and Safety

| Study Type | Population | Doses | Key Findings | Adverse Events | Reference |

| Phase 1, SRD | Healthy Volunteers | 0.3, 1, 3, 5, 9, 18 mg (single oral) | Rapidly absorbed (Tmax: 1.25-5h), Half-life: 33.1-47.8h, Rapid brain penetration (CSF/plasma ratio: 0.056) | Safe and well-tolerated; all TEAEs mild or moderate | [8] |

| Phase 1, MRD | Healthy Volunteers | 0.3, 1, 3, 6, 9 mg (once daily for 13 days) | 3- to 4-fold accumulation | Safe and well-tolerated; no dose relationship in TEAEs | [8] |

| CNS Pharmacodynamics | Healthy Volunteers | 0.5 mg and 6 mg (single oral) | CNS stimulatory effects; increased cortical excitability | Well-tolerated; most frequent AEs were somnolence and headache | [9][10] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro Assays

This assay is used to determine the potentiation of AMPA receptor activity by measuring changes in intracellular calcium concentration.

Protocol:

-

Cell Culture: Stably transfected Chinese Hamster Ovary (CHO) cells expressing human or rat GluA1i subunits are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and allowed to adhere overnight.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-8) in a buffered salt solution for 1 hour at 37°C.

-

Compound Addition: The dye solution is removed, and cells are washed. This compound or a vehicle control is added to the wells at various concentrations.

-

Glutamate Stimulation: After a brief incubation with the compound, a fixed concentration of glutamate is added to stimulate the AMPA receptors.

-

Fluorescence Measurement: Changes in intracellular calcium are measured immediately using a fluorescence plate reader. The potentiation effect is calculated as the increase in fluorescence in the presence of this compound compared to glutamate alone.

This electrophysiological technique directly measures the ion currents flowing through AMPA receptors in neurons.

Protocol:

-

Slice Preparation: Coronal brain slices containing the hippocampus or cortex are prepared from rats.

-

Recording Setup: Slices are transferred to a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF). Neurons are visualized using a microscope with infrared differential interference contrast optics.

-

Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 3-7 MΩ and filled with an intracellular solution.

-

Whole-Cell Configuration: A high-resistance seal (>1 GΩ) is formed between the pipette tip and the neuron's membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.

-

Data Acquisition: AMPA receptor-mediated currents are evoked by local application of AMPA or by electrical stimulation of afferent fibers. Currents are recorded in voltage-clamp mode.

-

Compound Application: this compound is applied via the perfusion system to determine its effect on the amplitude and kinetics of the AMPA receptor-mediated currents.

In Vivo Behavioral Assays

This model assesses the antidepressant-like effects of compounds in rats.[4][11]

Protocol:

-

Pairing: Rats are housed in pairs and subjected to a food competition test to establish dominant-submissive relationships. The submissive rat is identified as the one spending significantly less time at the feeder.

-

Treatment: Submissive rats are treated with this compound or a vehicle control, typically via oral gavage, once daily for a specified period (e.g., 6 days).[1]

-

Testing: The food competition test is repeated at various time points during the treatment period.

-

Data Analysis: The time spent at the feeder by the submissive rat is recorded and compared between the treatment and control groups. A significant increase in feeding time in the treated group indicates an antidepressant-like effect.

The NOR test evaluates a rodent's ability to recognize a novel object in a familiar environment, a measure of learning and memory.[1][5][3]

Protocol:

-

Habituation: Rats are individually habituated to an open-field arena for a set period (e.g., 5-10 minutes) on consecutive days.

-

Familiarization Phase (Trial 1): Two identical objects are placed in the arena, and the rat is allowed to explore them for a specific duration (e.g., 5 minutes).

-

Inter-Trial Interval (ITI): The rat is returned to its home cage for a defined period (e.g., 1 to 24 hours).

-

Test Phase (Trial 2): One of the familiar objects is replaced with a novel object, and the rat is returned to the arena to explore for a set time (e.g., 5 minutes).

-

Data Analysis: The time spent exploring each object is recorded. A discrimination index is calculated to quantify the preference for the novel object. An increased discrimination index in the this compound treated group compared to the control group suggests cognitive enhancement.

The DMS task is a widely used paradigm to assess working memory in non-human primates.[3][12]

Protocol:

-

Apparatus: The monkey is seated in a primate chair in front of a touch-sensitive computer screen.

-

Trial Initiation: The monkey initiates a trial by touching a start stimulus on the screen.

-

Sample Presentation: A sample stimulus (e.g., a specific shape or color) is briefly presented on the screen.

-

Delay Period: The screen is blanked for a variable delay interval.

-

Choice Presentation: Two or more choice stimuli are presented on the screen, one of which matches the sample stimulus.

-

Response: The monkey must touch the stimulus that matches the sample to receive a reward.

-

Data Analysis: The accuracy of the monkey's responses at different delay intervals is recorded. Improved accuracy in the this compound treated condition indicates an enhancement of working memory.

Visualization of Experimental and Safety Logic

The following diagrams illustrate the workflow for assessing agonistic activity and the logical basis for this compound's favorable safety profile.

Conclusion

This compound represents a promising advancement in the development of AMPA receptor modulators. Its defining characteristic of minimal agonistic activity, coupled with its potentiation of glutamate-mediated AMPA receptor function, appears to be the cornerstone of its robust antidepressant-like and pro-cognitive effects, as well as its favorable safety and tolerability profile. The comprehensive preclinical and clinical data generated to date support the continued investigation of this compound for the treatment of major depressive disorder and other central nervous system disorders. The experimental methodologies detailed herein provide a framework for the continued exploration of this compound and other novel AMPA receptor potentiators.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. behaviorcloud.com [behaviorcloud.com]

- 4. Reduction of Submissive Behavior Model for antidepressant drug activity testing: study using a video-tracking system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 7. maze.conductscience.com [maze.conductscience.com]

- 8. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Reduction of submissive behavior in rats: a test for antidepressant drug activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

TAK-653: A Technical Guide to its Neuroprotective Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-653, also known as osavampator, is a novel, orally bioavailable positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] It exhibits minimal direct agonistic activity, a characteristic that distinguishes it from earlier generations of AMPA receptor modulators and contributes to a favorable safety profile.[3][4] This technical guide provides an in-depth overview of the neuroprotective properties of this compound, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its investigation. This compound is currently under investigation for treatment-resistant depression and has shown potential for enhancing cognitive functions.[1][5]

Mechanism of Action

This compound enhances the physiological effects of glutamate, the primary excitatory neurotransmitter in the central nervous system, by binding to an allosteric site on the AMPA receptor.[1][6] This binding potentiates the receptor's response to glutamate, leading to an overall increase in excitatory neurotransmission.[5] A key feature of this compound is its agonist-dependent activity; it potentiates AMPA receptor function primarily in the presence of glutamate, thus amplifying endogenous glutamatergic signaling rather than causing non-specific activation.[7] This targeted modulation is thought to be crucial for its therapeutic effects and improved safety margin, particularly concerning the risk of seizures associated with some AMPA receptor agonists.[4][7]

The neuroprotective and antidepressant-like effects of this compound are mediated through the activation of downstream signaling pathways crucial for neuroplasticity and cell survival.[3][8] Notably, this compound has been shown to activate the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway and increase the production of brain-derived neurotrophic factor (BDNF).[3][8]

Signaling Pathways

The binding of this compound to AMPA receptors initiates a cascade of intracellular events that are believed to underlie its neuroprotective effects. The primary signaling pathway implicated is the BDNF-TrkB-mTOR cascade.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound in preclinical and clinical studies.

Table 1: Preclinical Pharmacokinetics and Efficacy of this compound

| Parameter | Species | Dose | Route | Value | Outcome | Reference(s) |

| Plasma Half-life | Rat | 1 mg/kg | p.o. | 1.9 hours | - | [5] |

| Cmax | Rat | - | - | 419-fold safety margin vs. convulsion | Safety | [7] |

| AUC | Rat | - | - | 1017-fold safety margin vs. convulsion | Safety | [7] |

| Antidepressant-like Effect | Rat | 0.1 or 1 mg/kg daily | p.o. | Significant | Reduction of submissive behavior | |

| Cognitive Enhancement | Rat | 0.03, 0.1, 0.3 mg/kg | p.o. | Significant improvement in NDI | Novel Object Recognition Test | |

| Cognitive Enhancement | Monkey | 0.06 mg/kg | p.o. | Significant increase in accuracy | Delayed Match-to-Sample Task | |

| BDNF mRNA Increase | Mouse | 3 and 10 mg/kg | p.o. | Significant | In hippocampus with AMPA co-administration |

Table 2: Human Pharmacokinetics and Pharmacodynamics of this compound

| Parameter | Study Population | Dose | Route | Value | Outcome | Reference(s) |

| Tmax | Healthy Volunteers | 0.3 - 18 mg | p.o. | 1.25 - 5 hours | - | |

| Terminal Half-life | Healthy Volunteers | 0.3 - 18 mg | p.o. | 33.1 - 47.8 hours | - | |

| Cmax (Single Dose) | Healthy Volunteers | 0.3 - 18 mg | p.o. | 3.63 - 126 ng/mL | - | |

| Cmax (Multiple Doses) | Healthy Volunteers | 0.3 - 9 mg daily | p.o. | 7.86 - 243 ng/mL | - | |

| Plasma Levels (0.5h post-dose) | Healthy Volunteers | 0.5 mg | p.o. | 0.99 (0.94) ng/mL | - | |

| Plasma Levels (2.5h post-dose) | Healthy Volunteers | 0.5 mg | p.o. | 4.19 (0.83) ng/mL | - | |

| Plasma Levels (0.5h post-dose) | Healthy Volunteers | 6 mg | p.o. | 2.57 (3.29) ng/mL | - | |

| Plasma Levels (2.5h post-dose) | Healthy Volunteers | 6 mg | p.o. | 45.99 (8.84) ng/mL | - | |

| Saccadic Peak Velocity | Healthy Volunteers | 0.5 mg | p.o. | Increased by 19.49 degrees/second | Psychostimulant-like effect | |

| Adaptive Tracking | Healthy Volunteers | 6 mg | p.o. | Improved by 1.68% | Psychostimulant-like effect |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's neuroprotective properties.

In Vitro Assays

1. Western Blot for Phosphorylated mTOR and p70S6 Kinase in Primary Cortical Neurons

This protocol is a representative method for assessing the activation of the mTOR pathway.

-

Cell Culture: Primary cortical neurons are isolated from embryonic rat brains and cultured in appropriate media.

-

Treatment: Neurons are treated with varying concentrations of this compound for a specified duration.

-

Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phosphorylated mTOR (e.g., Ser2448) and phosphorylated p70S6K (e.g., Thr389), as well as total mTOR and p70S6K for normalization.

-

Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Band intensities are quantified using densitometry software, and the ratio of phosphorylated to total protein is calculated.

2. ELISA for BDNF Protein Levels in Primary Neuronal Culture Supernatants

This protocol outlines a standard procedure for quantifying secreted BDNF.

-

Sample Collection: Cell culture supernatants from primary neurons treated with this compound are collected.

-

ELISA Procedure (Sandwich ELISA):

-

A 96-well plate is pre-coated with a capture antibody specific for rat BDNF.

-

Standards and samples are added to the wells and incubated for 1-2 hours at 37°C.

-

The plate is washed, and a biotinylated detection antibody for BDNF is added and incubated for 1 hour at 37°C.

-

After another wash, streptavidin-HRP is added and incubated for 30 minutes at 37°C.

-

A final wash is performed, and TMB substrate is added. The reaction is stopped with a stop solution.

-

The absorbance is read at 450 nm, and the concentration of BDNF in the samples is determined by comparison to the standard curve.

-

In Vivo Models

1. Reduction of Submissive Behavior (RSB) Model in Rats

This model is used to assess antidepressant-like activity.[3]

-

Pairing: Rats are housed in pairs and a dominant-submissive relationship is established through a food competition test. Submissive rats are identified as those spending significantly less time at the feeder.

-

Treatment: Submissive rats are treated with this compound or vehicle for a specified period (e.g., 6 days).[3]

-

Testing: The time spent at the feeder by the submissive rat is measured during a food competition test.

-

Outcome: A significant increase in the time spent at the feeder by the treated submissive rat is indicative of an antidepressant-like effect.[3]

2. Chronic Unpredictable Mild Stress (CUMS) Model in Monkeys

This model induces depressive-like behaviors in non-human primates.[3]

-

Stress Protocol: Monkeys are subjected to a variety of mild, unpredictable stressors over an extended period (e.g., 12 weeks).[3] Stressors can include changes in housing, social isolation, and exposure to novel objects or sounds.[4]

-

Behavioral Assessment: Depressive-like behaviors such as reduced motivation for food, increased huddling, and decreased locomotion are quantified.[3]

-

Treatment: Following the stress period, monkeys are treated with this compound.[3]

-

Outcome: Reversal of the stress-induced behavioral deficits indicates antidepressant-like efficacy.[3]

3. Novel Object Recognition (NOR) Test in Rats

This test assesses recognition memory.

-

Habituation: Rats are habituated to the testing arena.

-

Familiarization Phase: Rats are allowed to explore two identical objects in the arena.

-

Test Phase: After a delay, one of the objects is replaced with a novel object, and the rat is returned to the arena.

-

Data Analysis: The time spent exploring the novel object versus the familiar object is recorded. A preference for the novel object indicates intact recognition memory. The Novelty Discrimination Index (NDI) is calculated.

4. Delayed Match-to-Sample (DMTS) Task in Monkeys

This task evaluates working memory and cognitive flexibility.

-

Task: A monkey is presented with a sample stimulus. After a delay period, the sample stimulus is presented again along with one or more distractor stimuli. The monkey must select the stimulus that matches the sample to receive a reward.

-

Treatment: this compound is administered prior to the testing session.

-

Outcome: An increase in the percentage of correct responses, particularly at longer delay intervals, indicates an improvement in working memory.

Logical Relationships in this compound's Mechanism

The therapeutic potential of this compound is based on a logical cascade of events, from receptor modulation to downstream cellular changes, which is hypothesized to produce a better safety profile than direct agonists.

Conclusion

This compound represents a promising advancement in the development of therapies targeting the glutamatergic system for neuropsychiatric disorders. Its unique profile as a positive allosteric modulator of the AMPA receptor with minimal agonistic activity allows for the enhancement of endogenous synaptic activity, leading to the activation of key neurotrophic pathways. The preclinical and early clinical data suggest that this compound possesses neuroprotective, antidepressant-like, and cognitive-enhancing properties with a favorable safety profile. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and similar compounds, which hold the potential to offer novel therapeutic strategies for patients with treatment-resistant depression and other conditions characterized by synaptic dysfunction. Further research is warranted to fully elucidate its long-term efficacy and safety in clinical populations.

References

- 1. biosensis.com [biosensis.com]

- 2. gentaurpdf.com [gentaurpdf.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. cloud-clone.com [cloud-clone.com]

- 6. Western Blotting for Neuronal Proteins [protocols.io]

- 7. ccrod.cancer.gov [ccrod.cancer.gov]

- 8. Rat BDNF(Brain Derived Neurotrophic Factor) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

Whitepaper: TAK-653 - A Novel AMPA Receptor Potentiator for Enhancing Synaptic Plasticity and Learning

Audience: Researchers, scientists, and drug development professionals.

Abstract

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a critical mediator of fast excitatory synaptic transmission in the central nervous system, playing a pivotal role in synaptic plasticity mechanisms such as long-term potentiation (LTP) that underlie learning and memory[1]. While the therapeutic potential of modulating AMPA receptors for cognitive enhancement is significant, development has been hampered by the narrow therapeutic window of early compounds, often associated with excitotoxicity and seizure risk[2][3]. TAK-653 is a novel, investigational AMPA receptor positive allosteric modulator (PAM) distinguished by its minimal intrinsic agonistic activity[3][4]. This characteristic allows it to selectively potentiate synaptic responses to physiologically released glutamate, enhancing synaptic plasticity and cognitive function across multiple domains while maintaining a favorable safety profile[2][3]. Preclinical and clinical data indicate that this compound enhances synaptic transmission, promotes the synthesis of key neurotrophic factors, and improves performance in memory and executive function tasks, positioning it as a promising therapeutic candidate for addressing cognitive impairment in neuropsychiatric disorders[5][6][7].

Introduction to AMPA Receptor Modulation

Glutamatergic signaling is fundamental to higher-order cognitive functions. Within this system, AMPA receptors mediate the majority of fast excitatory neurotransmission and are crucial for the induction and expression of LTP, a persistent strengthening of synapses that is a primary cellular correlate of learning and memory[1][8][9]. The rationale for developing AMPA receptor PAMs is to directly enhance these processes, thereby improving cognitive function. However, the development of early AMPA potentiators was challenged by bell-shaped dose-responses and a high risk of seizures, largely attributed to their significant agonistic properties which lead to non-selective receptor activation[2][3]. The therapeutic challenge is to potentiate synaptic activity in a physiologically relevant manner without causing global, uncontrolled network excitation.

This compound: A Differentiated Approach

This compound (also known as osavampator) is a novel AMPA receptor PAM designed to overcome the limitations of earlier compounds[10]. Its defining feature is its minimal agonistic activity[3][4]. Unlike compounds that can directly activate AMPA receptors in the absence of glutamate, this compound's action is strictly dependent on the presence of the endogenous agonist, glutamate[2][3]. This ensures that it primarily facilitates the phasic activation of AMPA receptors during active neurotransmission, rather than tonically activating resting receptors[2]. This agonist-dependent mechanism is hypothesized to be key to its robust enhancement of synaptic and cognitive functions and its significantly wider safety margin[3].

Core Mechanism of Action

Molecular Interaction and Downstream Signaling

This compound binds to the ligand-binding domain of the AMPA receptor in a glutamate-dependent manner[2][3]. This allosteric modulation enhances the receptor's response to glutamate, leading to increased Ca²⁺ influx through the receptor channel[3][11]. In rat primary cortical neurons, this potentiation triggers a cascade of intracellular signaling events that are critical for synaptic plasticity and cell resilience. This compound has been shown to significantly increase the phosphorylation and activation of key signaling proteins, including Akt, extracellular signal-regulated kinase (ERK), the mechanistic target of rapamycin (B549165) (mTOR), and p70S6 kinase[4][5].

Furthermore, this signaling cascade culminates in increased synthesis and release of Brain-Derived Neurotrophic Factor (BDNF), a neurotrophin essential for neuronal survival, growth, and synaptic plasticity[4][11][12]. This mechanism of action shows significant overlap with the proposed pathways for rapid-acting antidepressants like ketamine, which also rely on AMPA receptor activation and subsequent BDNF release to exert their therapeutic effects[4][13].

References

- 1. Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Strictly regulated agonist-dependent activation of AMPA-R is the key characteristic of this compound for robust synaptic responses and cognitive improvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, an AMPA receptor potentiator with minimal agonistic activity, produces an antidepressant-like effect with a favorable safety profile in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Reverses Core Depressive Symptoms in Chronic Stress-Induced Monkey Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Central nervous system effects of this compound, an investigational alpha-amino-3-hydroxy-5-methyl-4-isoxazole receptor (AMPAR) positive allosteric modulator in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. reddit.com [reddit.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Strictly regulated agonist-dependent activation of AMPA-R is the key characteristic of this compound for robust synaptic responses and cognitive improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synaptic basis of rapid antidepressant action - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synaptic plasticity and depression: New insights from stress and rapid-acting antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of TAK-653: A Novel AMPA Receptor Potentiator for Neuropsychiatric Disorders

An In-Depth Technical Guide on the Early Research and Therapeutic Targets of TAK-653

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an investigational novel small molecule that acts as a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] Early research has positioned this compound as a promising therapeutic candidate for a range of central nervous system (CNS) disorders, most notably major depressive disorder (MDD).[3][4] Its unique mechanism of action, characterized by minimal agonistic activity, suggests a favorable safety profile compared to earlier AMPA receptor modulators, potentially mitigating the risk of excitotoxicity and seizures.[5][6] This technical guide provides a comprehensive overview of the foundational preclinical and early clinical research on this compound, detailing its therapeutic targets, mechanism of action, and the experimental methodologies employed in its initial characterization.

Therapeutic Target: The AMPA Receptor

The primary therapeutic target of this compound is the AMPA receptor, a key ionotropic glutamate (B1630785) receptor in the CNS responsible for fast synaptic transmission.[5] Glutamate is the principal excitatory neurotransmitter in the brain, and its receptors are pivotal in mediating synaptic plasticity, a fundamental process for learning and memory.[7] Dysfunction in the glutamate system has been implicated in the pathophysiology of various neuropsychiatric and neurodegenerative disorders.[8]

This compound is designed to enhance the function of AMPA receptors only when they are activated by the endogenous ligand, glutamate.[2] This activity-dependent modulation is a critical feature, as it avoids the non-specific activation of resting AMPA receptors, a characteristic linked to the adverse effects of earlier AMPA receptor agonists.[1][5]

Mechanism of Action and Signaling Pathways

This compound is a positive allosteric modulator, meaning it binds to a site on the AMPA receptor distinct from the glutamate-binding site.[1] This binding potentiates the receptor's response to glutamate, leading to an increased influx of calcium ions (Ca²⁺) and enhanced downstream signaling.[5]

Early research indicates that this compound's potentiation of AMPA receptor activity triggers key intracellular signaling cascades implicated in neuroplasticity and antidepressant responses. Notably, in rat primary cortical neurons, this compound has been shown to significantly increase the phosphorylation and activation of the mammalian target of rapamycin (B549165) (mTOR) and p70S6 kinase, as well as their upstream regulators Akt and extracellular signal-regulated kinase (ERK).[3][9] Furthermore, this compound treatment leads to a significant increase in the protein levels of brain-derived neurotrophic factor (BDNF), a crucial neurotrophin involved in neuronal survival, growth, and synaptic plasticity.[3][9] This mechanism of action mirrors some of the downstream effects observed with the rapid-acting antidepressant ketamine, which also involves AMPA receptor activation.[3]

This compound Signaling Pathway

Quantitative Data Summary

The following tables summarize the key quantitative data from early preclinical and clinical studies of this compound.

Table 1: In Vitro Potency and Agonistic Activity

| Assay Type | Cell Type | Parameter | This compound |

| Intracellular Ca²⁺ Influx | Rat Primary Neurons | Potentiation EC₅₀ (µM) | 0.93 |

| Agonistic Effect (%) | 4.8 | ||

| Electrophysiological Recordings | Rat Primary Hippocampal Neurons | Potentiation EC₅₀ (µM) | 4.4 |

| Agonistic Effect (%) | 1.7 | ||

| Agonistic effect is expressed as a percentage of the maximal response induced by an AMPA receptor agonist.[10] |

Table 2: Pharmacokinetics in Humans (Phase I, Single and Multiple Rising Doses)

| Dose Type | Dose Range | Tₘₐₓ (hours) | t₁/₂ (hours) | Cₘₐₓ (ng/mL) | CSF/Plasma Ratio |

| Single Rising Dose | 0.3 - 18 mg | 1.25 - 5 | 33.1 - 47.8 | 3.63 - 126 | 0.056 |

| Multiple Rising Dose | 0.3 - 9 mg | 1.25 - 5 | 33.1 - 47.8 | 7.86 - 243 | 0.056 |

| Data from a first-in-human, randomized, double-blind, placebo-controlled study in healthy volunteers.[11] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the early research of this compound are outlined below.

In Vitro Ca²⁺ Influx Assay

Objective: To determine the potency and agonistic activity of this compound on AMPA receptors.

Methodology:

-

Cell Culture: Primary cortical neurons are harvested from rat embryos and cultured in appropriate media.

-

Fluorescent Dye Loading: Cultured neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Compound Application: A baseline fluorescence is established before the addition of this compound at various concentrations, either alone (to assess agonistic activity) or in the presence of a sub-maximal concentration of AMPA (to assess potentiation).

-

Fluorescence Measurement: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity using a fluorometric imaging plate reader.

-

Data Analysis: The EC₅₀ for potentiation is calculated from the concentration-response curve of this compound in the presence of AMPA. Agonistic activity is determined as the percentage of the maximal response induced by a saturating concentration of AMPA.

Electrophysiological Recordings

Objective: To characterize the effects of this compound on AMPA receptor-mediated currents.

Methodology:

-

Cell Preparation: Whole-cell patch-clamp recordings are performed on cultured rat primary hippocampal neurons.

-

Recording Setup: Neurons are voltage-clamped at a holding potential of -70 mV.

-

Drug Perfusion: AMPA is applied to elicit an inward current. This compound is then co-applied with AMPA at various concentrations to assess its potentiating effect. To measure agonistic activity, this compound is applied in the absence of AMPA.

-

Data Acquisition and Analysis: The amplitude of the AMPA-elicited currents is measured before and after the application of this compound. The potentiation is quantified by the increase in current amplitude, and the EC₅₀ is determined.

Experimental Workflow for Electrophysiology

In Vivo Behavioral Models

Objective: To assess the antidepressant-like and pro-cognitive effects of this compound in animal models.

Reduction of Submissive Behavior Model (Rat):

-

Model Induction: Rats are subjected to a resident-intruder paradigm, where they are repeatedly defeated by a dominant resident rat, leading to submissive behavior.

-

Drug Administration: this compound is administered orally to the submissive rats over a period of several days.

-

Behavioral Assessment: The duration of submissive postures (e.g., defensive upright, supine) is measured during a subsequent encounter with a dominant rat. A reduction in submissive behavior is indicative of an antidepressant-like effect.[3]

Cognitive Function Assessment (Rat and Monkey):

-

Novel Object Recognition (NOR) Test (Rat): This test assesses recognition memory. Rats are familiarized with two identical objects. After a delay, one object is replaced with a novel one. The time spent exploring the novel object versus the familiar one is measured. Improved performance is indicated by a preference for the novel object.[12]

-

Delayed Match-to-Sample (DMS) Task (Monkey): This task evaluates working memory. A monkey is presented with a sample stimulus, followed by a delay. Then, the monkey is required to choose the matching stimulus from a set of options to receive a reward. The accuracy of responses over varying delay intervals is measured.[8]

Safety and Tolerability

A key aspect of the early research on this compound is its favorable safety profile. Unlike some previous AMPA receptor modulators, this compound exhibits minimal agonistic properties, which is hypothesized to reduce the risk of seizures and bell-shaped dose-response effects.[5][6] In preclinical studies, this compound demonstrated a wide safety margin against convulsions in rats.[5][6] Furthermore, in a first-in-human study with single and multiple rising doses, this compound was found to be safe and well-tolerated in healthy volunteers, with no dissociative adverse effects reported.[11][13]

Conclusion

Early research on this compound has established it as a promising clinical candidate with a novel mechanism of action. Its role as a positive allosteric modulator of the AMPA receptor with minimal agonistic activity distinguishes it from previous compounds in its class. The potentiation of AMPA receptor function by this compound leads to the activation of key downstream signaling pathways, including the mTOR and BDNF pathways, which are critically involved in synaptic plasticity and are implicated in the therapeutic effects of rapid-acting antidepressants. Preclinical and early clinical data have demonstrated its potential for treating major depressive disorder and cognitive deficits, supported by a favorable safety and tolerability profile. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in various neuropsychiatric disorders.

References

- 1. labs.penchant.bio [labs.penchant.bio]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. This compound, an AMPA receptor potentiator with minimal agonistic activity, produces an antidepressant-like effect with a favorable safety profile in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Strictly regulated agonist-dependent activation of AMPA-R is the key characteristic of this compound for robust synaptic responses and cognitive improvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. elevatebiohacking.com [elevatebiohacking.com]

- 8. This compound Reverses Core Depressive Symptoms in Chronic Stress-Induced Monkey Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. | BioWorld [bioworld.com]

- 12. Strictly regulated agonist-dependent activation of AMPA-R is the key characteristic of this compound for robust synaptic responses and cognitive improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Central nervous system effects of this compound, an investigational alpha-amino-3-hydroxy-5-methyl-4-isoxazole receptor (AMPAR) positive allosteric modulator in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

TAK-653: Application Notes and Protocols for In Vivo Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-653 is an investigational selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] It exhibits minimal agonistic activity, which is thought to contribute to a wider safety margin compared to other AMPA receptor agonists that carry a risk of seizures.[3][4] this compound enhances the response of AMPA receptors to the endogenous ligand glutamate, a key neurotransmitter involved in synaptic plasticity, learning, and memory.[2] Preclinical studies in rodent models have demonstrated its potential as a cognitive enhancer and a rapid-acting antidepressant.[3][5] This document provides detailed application notes and experimental protocols for conducting in vivo rodent studies with this compound.

Mechanism of Action

This compound potentiates AMPA receptor function in a glutamate-dependent manner.[6] By binding to an allosteric site on the AMPA receptor, it modulates the receptor's conformation to increase the amplitude and duration of glutamate-gated currents. This enhancement of glutamatergic neurotransmission is believed to underlie its pro-cognitive and antidepressant-like effects.[5][7] A key downstream effect of this compound-mediated AMPA receptor potentiation is the activation of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway and increased production of brain-derived neurotrophic factor (BDNF), both of which are crucial for synaptic plasticity and neuronal health.[5][8]

Signaling Pathway

Caption: this compound signaling pathway.

Quantitative Data Summary

Pharmacokinetics in Rodents

| Parameter | Species | Dose | Route | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | Rat | 1 mg/kg | Oral | 1 - 2 hours | [7] |

| Plasma Half-life (t1/2) | Rat | 1 mg/kg | Oral | 1.9 hours | [7] |

| Safety Margin vs. Convulsion (Plasma Cmax) | Rat | N/A | N/A | 419-fold | [3][9] |

| Safety Margin vs. Convulsion (Plasma AUC) | Rat | N/A | N/A | 1017-fold | [3][9] |

Efficacy in Rodent Behavioral Models

| Behavioral Test | Species | Treatment | Key Finding | Reference |

| Novel Object Recognition (NOR) | Rat | This compound (0.01 - 0.3 mg/kg, p.o.) | Improved recognition memory. | [7] |

| Radial Arm Maze (MK-801-induced deficit) | Rat | This compound | Ameliorated working memory deficits. | [3] |

| Reduction of Submissive Behavior Model (RSBM) | Rat | This compound (sub-chronic, 6 days) | Significant antidepressant-like effect. | [5][10] |

| Five-Choice Serial Reaction Time Task | Rat | This compound | Improved sustained attention in underperforming rats. | [3] |

Experimental Protocols

General Preparation and Administration

Vehicle Preparation: The vehicle for oral administration of this compound can be a solution of 0.5% methylcellulose (B11928114) in water. For subcutaneous or intraperitoneal injections, sterile saline or a solution containing DMSO and Tween 80 can be used, ensuring the final concentration of DMSO is minimal to avoid toxicity.

Drug Preparation and Administration: this compound can be administered orally (p.o.) via gavage.[3] Alternatively, for voluntary oral administration, the drug can be incorporated into a palatable jelly or tablet.[11] This method can reduce the stress associated with gavage.[11] Doses in rats have ranged from 0.03 to 50 mg/kg for antidepressant-like effects and 0.01 to 0.3 mg/kg for cognitive enhancement.[3] Peak plasma concentrations in rats are typically reached 1-2 hours after oral administration.[7]

Experimental Workflow: Behavioral Testing

Caption: General workflow for behavioral testing.

Protocol 1: Novel Object Recognition (NOR) Test for Recognition Memory

Objective: To assess the effect of this compound on short-term recognition memory in rats.